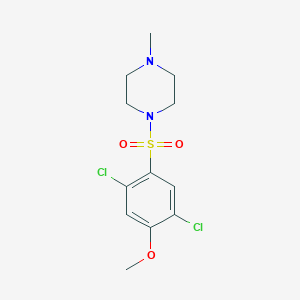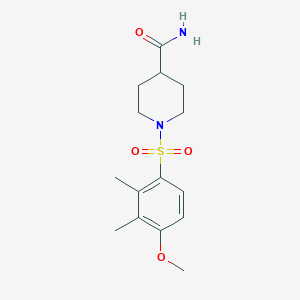![molecular formula C13H21NO3S B511606 {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine CAS No. 898646-07-6](/img/structure/B511606.png)
{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine is an organic compound characterized by its unique structural features It contains a sulfonyl group attached to a dimethylamine moiety, along with methoxy, methyl, and methylethyl substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The phenyl ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Sulfonylation: The amine group is then sulfonylated using a sulfonyl chloride reagent.
Substitution: The final step involves the substitution of the sulfonyl chloride with dimethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the use of Lewis acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the dimethylamine moiety may enhance binding affinity. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- {[2-Methoxy-4-methylphenyl]sulfonyl}dimethylamine
- {[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}dimethylamine
- {[4-Methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine
Uniqueness
{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methylethyl groups on the phenyl ring provides distinct steric and electronic properties compared to similar compounds.
Properties
IUPAC Name |
2-methoxy-N,N,4-trimethyl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-9(2)11-8-13(18(15,16)14(4)5)12(17-6)7-10(11)3/h7-9H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURXIUFQZNIARO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{[2-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B511524.png)












![[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-pyridylamine](/img/structure/B511553.png)
